1,4-Difluoro-2-iodobenzene
Overview
Description
1,4-Difluoro-2-iodobenzene is a colorless to light yellow or light red clear liquid . It is a halogenated benzene derivative, also known as 2,5-difluoro-1-iodobenzene .
Molecular Structure Analysis
The molecular formula of 1,4-Difluoro-2-iodobenzene is C6H3F2I . The molecular weight is 239.99 . The structure includes a benzene ring with two fluorine atoms and one iodine atom attached to it .
Chemical Reactions Analysis
The UV photochemistry of various fluorinated iodobenzenes, including 1,4-Difluoro-2-iodobenzene, has been investigated . Excitations to and predissociation of ππ* excited states provide additional routes to I products .
Physical And Chemical Properties Analysis
1,4-Difluoro-2-iodobenzene is a liquid at 20°C . It has a boiling point of 183°C and a flash point of 85°C . The specific gravity is 2.01 at 20/20°C , and the refractive index is 1.56 .
Scientific Research Applications
Efficient Synthesis Methods
- Synthesis of Derivatives: 1,4-Difluoro-2-iodobenzene derivatives are synthesized using regioselective bromination, ortho-metalation, and halogen/metal permutations. These derivatives are highly valuable as intermediates in organic transformations, particularly for reactions involving benzynes (Diemer, Leroux, & Colobert, 2011).
Halogenation and Substitution Reactions
- Deprotonation and Functionalization: Research compares the behavior of different difluorobenzenes towards strong bases, revealing insights into the formation of dihalobenzoic acids and other derivatives through a series of halogenation, metalation, and carboxylation reactions (Heiss, Marzi, & Schlosser, 2003).
Hypervalent Iodine Compounds
- Formation of Hypervalent Compounds: Sterically crowded 1,4-diiodobenzene is used to prepare di-hypervalent iodine compounds, which have potential applications as recyclable reagents, materials precursors, and Lewis acids (Li, Smith, Gembicky, Rheingold, & Protasiewicz, 2022).
Biodegradation
- Microbial Degradation: The biodegradation of difluorobenzenes, including 1,4-Difluoro-2-iodobenzene, is studied in relation to their use as intermediates in industrial synthesis. A microbial strain, Labrys portucalensis, is identified for its capability to degrade these compounds (Moreira, Amorim, Carvalho, & Castro, 2009).
Electronic and Structural Analysis
- Vibrational Spectra: The vibrational spectra of 1,5-Difluoro-2,4-dinitrobenzene, a related compound, are studied using Fourier transform infrared and Raman spectroscopy, providing insights into molecular structures and vibrations relevant to difluorobenzenes (Seshadri & Padmavathy, 2017).
Organometallic Chemistry
- Fluorobenzene Solvents: Fluorobenzenes, including 1,4-Difluoro-2-iodobenzene, are recognized as versatile solvents in organometallic chemistry, offering insights into binding strength and reactivity with transition metal complexes (Pike, Crimmin, & Chaplin, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,4-difluoro-2-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2I/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYVNDUCUMNZPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278835 | |
Record name | 1,4-Difluoro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70278835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Difluoro-2-iodobenzene | |
CAS RN |
2265-92-1 | |
Record name | 2265-92-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10262 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Difluoro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70278835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Difluoro-2-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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